molecular formula C16H17N3O5S B4535472 3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(ETHYLSULFAMOYL)PHENYL]UREA

3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(ETHYLSULFAMOYL)PHENYL]UREA

Cat. No.: B4535472
M. Wt: 363.4 g/mol
InChI Key: QMEDCVHXKLSJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-13-Benzodioxol-5-yl)-1-[4-(ethylsulfamoyl)phenyl]urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-13-Benzodioxol-5-yl)-1-[4-(ethylsulfamoyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde. The ethylsulfamoyl phenyl group is introduced via sulfonation and subsequent ethylation reactions. The final step involves the formation of the urea linkage through a reaction between the amine and isocyanate derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2H-13-Benzodioxol-5-yl)-1-[4-(ethylsulfamoyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinone derivatives, while reduction of a nitro group results in an amine.

Scientific Research Applications

3-(2H-13-Benzodioxol-5-yl)-1-[4-(ethylsulfamoyl)phenyl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2H-13-Benzodioxol-5-yl)-1-[4-(ethylsulfamoyl)phenyl]urea involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfamoyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Shares the benzodioxole ring but differs in the side chain structure.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Similar benzodioxole ring but with an alcohol functional group.

    1,3-Benzodioxole: The simplest form containing the benzodioxole ring.

Uniqueness

3-(2H-13-Benzodioxol-5-yl)-1-[4-(ethylsulfamoyl)phenyl]urea is unique due to the combination of the benzodioxole ring and the ethylsulfamoyl phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(ethylsulfamoyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-2-17-25(21,22)13-6-3-11(4-7-13)18-16(20)19-12-5-8-14-15(9-12)24-10-23-14/h3-9,17H,2,10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEDCVHXKLSJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(ETHYLSULFAMOYL)PHENYL]UREA
Reactant of Route 2
Reactant of Route 2
3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(ETHYLSULFAMOYL)PHENYL]UREA
Reactant of Route 3
Reactant of Route 3
3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(ETHYLSULFAMOYL)PHENYL]UREA
Reactant of Route 4
Reactant of Route 4
3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(ETHYLSULFAMOYL)PHENYL]UREA
Reactant of Route 5
Reactant of Route 5
3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(ETHYLSULFAMOYL)PHENYL]UREA
Reactant of Route 6
Reactant of Route 6
3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(ETHYLSULFAMOYL)PHENYL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.